The Discovery and Isolation of Sesquicillin A: A Technical Guide
The Discovery and Isolation of Sesquicillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sesquicillin A, a bioactive sesquiterpenoid produced by the fungus Albophoma sp. FKI-1778. This document details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents the known biological activities and spectroscopic data of Sesquicillin A. Furthermore, it visualizes the experimental workflow and a proposed signaling pathway for its cytotoxic effects.
Introduction
Sesquicillin A is a sesquiterpenoid antibiotic that was first reported as a known compound during the investigation of novel metabolites from the fungus Albophoma sp. FKI-1778. This investigation also led to the discovery of four new analogues, Sesquicillins B to E.[1][2][3] Structurally, all sesquicillins share a common pyrano-diterpene skeleton.[1][2][3] Sesquicillin A has demonstrated notable biological activities, including insecticidal effects against brine shrimp (Artemia salina) and cytotoxic activity against Jurkat cells, a human T lymphocyte cell line.[1][2][3]
Data Presentation
Physicochemical and Spectroscopic Data of Sesquicillin A
The structural elucidation of Sesquicillin A was accomplished through extensive spectroscopic analysis.[1][3] The key data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₄₂O₅ |
| Molecular Weight | 470.6 g/mol |
| Appearance | Pale yellow powder |
| ¹H NMR (CD₃OD) | δ (ppm): 5.83 (1H, s), 5.07 (1H, t, J=6.8 Hz), 4.69 (1H, s), 4.58 (1H, s), 4.20 (1H, dd, J=11.2, 4.4 Hz), 3.29 (1H, d, J=12.2 Hz), 2.72 (1H, d, J=12.2 Hz), 2.50-1.25 (m), 1.99 (3H, s), 1.83 (3H, s), 1.76 (3H, s), 1.67 (3H, s), 1.59 (3H, s), 0.96 (3H, s), 0.81 (3H, s) |
| ¹³C NMR (CD₃OD) | δ (ppm): 212.1, 172.9, 171.8, 166.4, 147.2, 133.3, 126.1, 114.9, 110.1, 101.4, 70.2, 53.1, 49.3, 41.8, 41.2, 40.4, 39.1, 37.2, 32.8, 28.5, 26.9, 26.3, 23.9, 23.0, 21.3, 18.2, 16.8, 12.2, 9.3 |
| High-Resolution ESI-MS | m/z 471.3099 [M+H]⁺ (Calcd. for C₂₉H₄₃O₅, 471.3111) |
Data sourced from Uchida et al., 2005.[3]
Biological Activity of Sesquicillin A
Sesquicillin A has been shown to exhibit moderate insecticidal and cytotoxic activities.[1][2][3]
| Biological Activity | Assay Organism/Cell Line | Result |
| Insecticidal Activity | Artemia salina (brine shrimp) | MIC: 6.25 µg/mL |
| Cytotoxic Activity | Jurkat cells | IC₅₀: 25 µg/mL |
Data sourced from Uchida et al., 2005.[3]
Experimental Protocols
The following protocols are based on the methods described by Uchida et al. (2005) for the production and isolation of Sesquicillin A from Albophoma sp. FKI-1778.[3]
Fungal Fermentation
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Seed Culture: A seed medium (20 mL in a 100-mL flask) containing 2.0% glucose, 0.5% peptone, 0.2% yeast extract, and 0.1% KH₂PO₄ (pH 6.0) is inoculated with the mycelia of Albophoma sp. FKI-1778. The culture is incubated at 27°C for 3 days on a rotary shaker at 210 rpm.
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Production Culture: A production medium (100 mL in a 500-mL flask) with the same composition as the seed medium is inoculated with 2 mL of the seed culture.
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Fermentation: The production culture is incubated at 27°C for 7 days on a rotary shaker at 210 rpm.
Extraction and Isolation of Sesquicillin A
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Harvesting and Initial Extraction: The cultured broth (10 liters) is centrifuged to separate the mycelia and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelia are extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.
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Combining and Concentrating Extracts: All ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
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ODS Column Chromatography: Fractions containing Sesquicillin A are combined, concentrated, and further purified by octadecylsilanized (ODS) column chromatography with a gradient of acetonitrile in water.
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Final Purification: The fractions containing pure Sesquicillin A are concentrated to yield a pale yellow powder.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of Sesquicillin A.
Proposed Signaling Pathway for Cytotoxic Activity
Based on the known mechanisms of action for cytotoxic sesquiterpenoids, a plausible signaling pathway for Sesquicillin A-induced apoptosis in cancer cells, such as Jurkat cells, is presented below. This pathway involves the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4][5][6]
Proposed Logical Relationships in Insecticidal Activity
The insecticidal activity of sesquiterpenoids can involve multiple mechanisms. A simplified logical flow of a potential mechanism of action for Sesquicillin A against insects like Artemia salina is depicted below. This includes potential neurotoxicity and the induction of oxidative stress.[7][8]
Conclusion
Sesquicillin A, isolated from Albophoma sp. FKI-1778, represents a class of sesquiterpenoids with promising biological activities. The detailed protocols and data presented in this guide are intended to facilitate further research into its therapeutic potential. The proposed signaling pathways for its cytotoxic and insecticidal effects provide a foundation for mechanistic studies, which could lead to the development of novel drug candidates. Further investigation is warranted to fully elucidate the molecular targets and optimize the therapeutic index of Sesquicillin A and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
